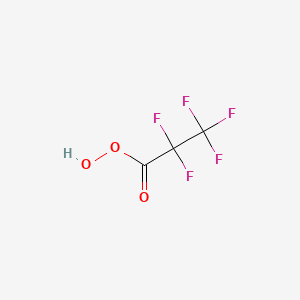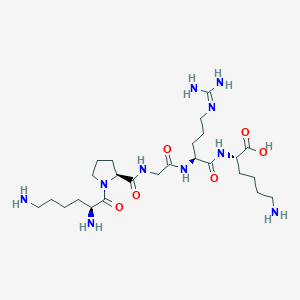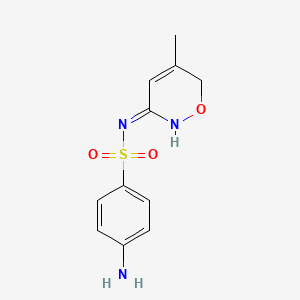
2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of functionalized hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide
- 2-(4-Ethoxyphenyl)-N-(4-chlorophenyl)hydrazine-1-carboxamide
- 2-(4-Ethoxyphenyl)-N-(4-bromophenyl)hydrazine-1-carboxamide
Uniqueness
2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide is unique due to its specific combination of ethoxy and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
193897-77-7 |
|---|---|
Fórmula molecular |
C15H16FN3O2 |
Peso molecular |
289.30 g/mol |
Nombre IUPAC |
1-(4-ethoxyanilino)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C15H16FN3O2/c1-2-21-14-9-7-13(8-10-14)18-19-15(20)17-12-5-3-11(16)4-6-12/h3-10,18H,2H2,1H3,(H2,17,19,20) |
Clave InChI |
FBJICUHCORVNRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NNC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















